Methyl 2-(iodomethyl)benzoate
CAS No.: 133772-18-6
Cat. No.: VC21243429
Molecular Formula: C9H9IO2
Molecular Weight: 276.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133772-18-6 |
|---|---|
| Molecular Formula | C9H9IO2 |
| Molecular Weight | 276.07 g/mol |
| IUPAC Name | methyl 2-(iodomethyl)benzoate |
| Standard InChI | InChI=1S/C9H9IO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3 |
| Standard InChI Key | DENYZYWKPPHKRY-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1CI |
| Canonical SMILES | COC(=O)C1=CC=CC=C1CI |
Introduction
Physical and Chemical Properties
Methyl 2-(iodomethyl)benzoate possesses distinctive physical and chemical properties that influence its behavior in various reactions and applications. The compound is identified by CAS number 133772-18-6 and has a molecular formula of C9H9IO2 . The following table summarizes its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H9IO2 |
| Molecular Weight | 276.07100 g/mol |
| Density | 1.699 g/cm³ |
| Boiling Point | 316.5°C at 760 mmHg |
| Flash Point | 145.2°C |
| Exact Mass | 275.96500 |
| Polar Surface Area (PSA) | 26.30000 |
| LogP | 2.40820 |
| Vapour Pressure | 0.000408 mmHg at 25°C |
| Index of Refraction | 1.604 |
The compound's LogP value of approximately 2.41 indicates moderate lipophilicity, suggesting better solubility in organic solvents than in water . This property is particularly important for determining its potential applications in various chemical processes and its behavior in biological systems. The relatively high boiling point (316.5°C) suggests strong intermolecular forces, likely due to the presence of the polar ester group and the polarizable carbon-iodine bond.
Structural Characteristics
Methyl 2-(iodomethyl)benzoate features a benzene ring with two key functional groups: a methoxycarbonyl group (COOCH3) and an iodomethyl group (CH2I) at the ortho position. This structural arrangement creates a molecule with multiple reactive sites, making it valuable for synthetic chemistry applications.
The chemical composition includes:
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Carbon (C): 9 atoms
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Hydrogen (H): 9 atoms
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Iodine (I): 1 atom
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Oxygen (O): 2 atoms
The structural formula can be represented as C6H4(CH2I)(COOCH3), with the iodomethyl and ester groups positioned adjacently on the aromatic ring. This proximity of functional groups may influence the compound's reactivity through potential steric and electronic effects. The InChIKey identifier for the compound is DENYZYWKPPHKRY-UHFFFAOYSA-N, providing a unique digital representation of its structure .
Chemical Reactivity
The reactivity of methyl 2-(iodomethyl)benzoate is largely determined by its two key functional groups: the iodomethyl group and the methyl ester moiety. Each of these groups offers distinct reactivity patterns that make the compound versatile in organic synthesis.
Related Compounds
Examining structurally related compounds provides context for understanding the properties and potential applications of methyl 2-(iodomethyl)benzoate.
Methyl 2-iodobenzoate
Methyl 2-iodobenzoate (CAS: 610-97-9) differs from the target compound in that the iodine atom is directly attached to the benzene ring rather than to a methyl group. Its properties include:
| Property | Value |
|---|---|
| Molecular Formula | C8H7IO2 |
| Molecular Weight | 262.04 g/mol |
| Melting Point | 64°C |
| Boiling Point | 149-150°C at 10 mmHg |
| Physical Form | Crystals or flaky powder |
| Color | White |
Methyl 2-iodobenzoate is used in various synthetic applications, including the preparation of:
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N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones
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Methyl diphenylacetylene-2-carboxylate
Methyl Benzoate
Methyl benzoate (CAS: 93-58-3) represents the simplest methyl ester of benzoic acid, lacking any substituents on the benzene ring. It is a colorless liquid with a pleasant aroma reminiscent of feijoa fruit . Applications include:
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Perfumery, due to its pleasant smell
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As a solvent in various chemical processes
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As a pesticide to attract certain insects, particularly orchid bees
Methyl benzoate is synthesized through the condensation of methanol and benzoic acid in the presence of a strong acid catalyst .
Methyl 4-iodobenzoate
Methyl 4-iodobenzoate (or methyl p-iodobenzoate) has the iodine atom at the para position of the benzene ring. It can be prepared by Fischer esterification of 4-iodobenzoic acid with methanol. The aryl-iodide functionality makes it useful in coupling reactions, such as Sonogashira coupling with trimethylsilylacetylene to form dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate .
Future Research Directions
Based on the structural features and reactivity profile of methyl 2-(iodomethyl)benzoate, several promising research directions can be proposed:
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Development of new synthetic methodologies utilizing the compound's bifunctional nature
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Investigation of its potential in cross-coupling reactions, leveraging the reactive iodomethyl group
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Exploration of its applications in the synthesis of heterocyclic compounds through cyclization reactions
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Study of its utility in the preparation of pharmaceutically relevant molecules
Research into optimized synthesis routes and expanded applications could further enhance the compound's value in organic synthesis and materials science.
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